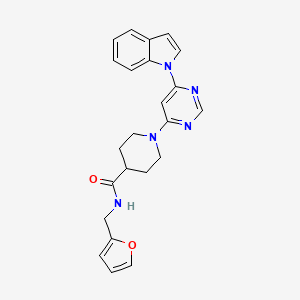
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have potential applications in the field of biochemistry and physiology due to its unique properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown compounds structurally similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide to have potential anticancer activity. For instance, Kumar et al. (2013) reported on the efficient synthesis of derivatives related to this compound, noting their promising anticancer properties in various cell lines, including breast, lung, and liver cancer cells (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Anti-angiogenic and DNA Cleavage Activities
Compounds similar to the one have shown significant anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized analogous derivatives and found them effective in blocking blood vessel formation and displaying distinct DNA binding/cleavage abilities, hinting at their potential as anticancer agents (Kambappa, V., Chandrashekara, G. K., Rekha, N. D., Shivaramu, P. D., & Palle, K., 2017).
Antiprotozoal Activity
Ismail et al. (2004) synthesized compounds structurally related to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, which showed strong DNA affinities and were effective against protozoal infections like T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).
Analgesic Activity
Similar compounds have been studied for their potential analgesic (pain-relieving) effects. Nie et al. (2020) explored the chemical modification of related molecules, noting their potential in alleviating chronic pain, which suggests potential utility in pain management (Nie, C., Li, Q., Qiao, Y., Hu, J., Gao, M., Wang, Y., Qiao, Z., Wang, Q., Yan, L., & Qian, H., 2020).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel derivatives that displayed significant anti-inflammatory and analgesic activities, highlighting the potential therapeutic applications of similar compounds in treating inflammation and pain (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Plant Growth Stimulation
Compounds structurally related have shown promise in stimulating plant growth. Pivazyan et al. (2019) reported that their synthesized compounds demonstrated a significant effect in promoting plant growth, suggesting potential agricultural applications (Pivazyan, V. A., Ghazaryan, E., Azaryan, Z. A., & Yengoyan, A., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial potential of similar compounds. Chauhan et al. (2017) synthesized pyrimidino derivatives that exhibited antimicrobial activity, suggesting their use as antimicrobial agents (Chauhan, R., Siddiqi, A. A., & Dwivedi, J., 2017).
Mecanismo De Acción
Indole Derivatives
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biological Activities
Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-23(24-15-19-5-3-13-30-19)18-7-10-27(11-8-18)21-14-22(26-16-25-21)28-12-9-17-4-1-2-6-20(17)28/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFLTULOEBIVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

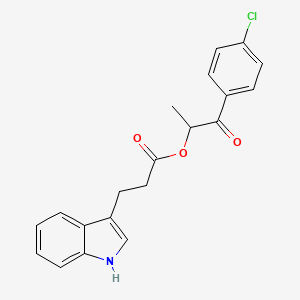
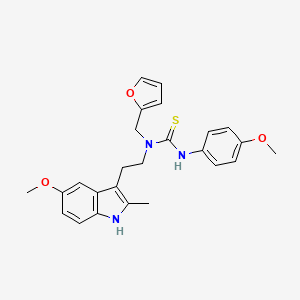
![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)
![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
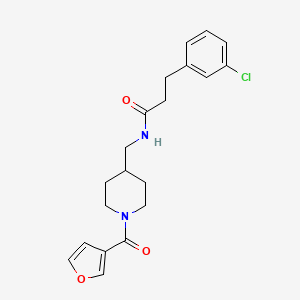


![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)
![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
![6-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540629.png)
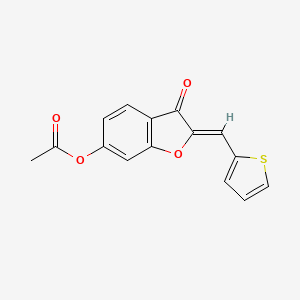
![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)